molecular formula C14H17ClN6O2 B2541626 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034358-67-1

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2541626
CAS No.: 2034358-67-1
M. Wt: 336.78
InChI Key: RYODVRARMNBFJP-UHFFFAOYSA-N
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Description

This compound belongs to the urea-triazine hybrid class, characterized by a urea linkage connecting a 3-chlorophenyl group to a substituted 1,3,5-triazine core. The triazine ring is functionalized with dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups at positions 4 and 6, respectively.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O2/c1-21(2)12-18-11(19-14(20-12)23-3)8-16-13(22)17-10-6-4-5-9(15)7-10/h4-7H,8H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYODVRARMNBFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The compound features a triazine core linked to a chlorophenyl group and a dimethylamino moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

C15H17ClN4O2\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, a related study on 1-aryl-3-ureas demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) using the MTT assay. The most potent derivative in that study showed an IC50 value of 2.39 μM against A549 cells, comparable to the standard drug sorafenib (IC50 = 2.12 μM) .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
This compoundA549TBD
SorafenibA5492.12 ± 0.18
7uHCT-1163.90 ± 0.33

The mechanism by which these compounds exert their anticancer effects is often linked to their ability to inhibit specific pathways involved in cell proliferation and survival. In particular, the Raf/MEK/ERK signaling pathway has been identified as a target for many urea derivatives. The binding interactions between these compounds and the BRAF protein suggest that they may act as competitive inhibitors .

Case Studies

One notable case study involved the synthesis and evaluation of various triazine-based urea derivatives, including our compound of interest. The study utilized molecular docking simulations to predict binding affinities and interactions with target proteins, confirming that the presence of the triazine ring enhances binding efficacy due to favorable hydrogen bonding interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in both the phenyl ring and the triazine core significantly influence biological activity. For instance:

  • Chlorine substitution on the phenyl ring enhances potency.
  • Dimethylamino groups improve solubility and bioavailability.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects on HeLa cells with IC50 values under 10 µM, indicating strong potential for therapeutic use in cancer treatment.

Enzyme Inhibition

One of the notable activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin biosynthesis and is often targeted in treatments for conditions like hyperpigmentation and melanoma. Structure-activity relationship (SAR) studies suggest that modifications at the aromatic moiety enhance binding affinity to the active site of tyrosinase. For example, compounds featuring methoxy groups exhibited increased inhibitory activity due to improved electron density on the aromatic ring.

Neurotropic Effects

Recent studies have also explored the neurotropic effects of this compound. Certain derivatives have demonstrated neuroprotective properties that may aid in treating neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter levels and protection against oxidative stress.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of various derivatives based on the core structure of this compound. The following table summarizes key findings from recent studies:

CompoundActivity AssessedIC50 (µM)Notes
Compound ATyrosinase Inhibition22.90 ± 5.65Significant improvement with methyl substitution
Compound BAnticancer (HeLa)<10Strong inhibition observed
Compound CNeurotropic ActivityN/AExhibited protective effects in neuronal cultures

Molecular Docking Studies

Molecular docking studies have provided insights into how structural modifications affect binding interactions with target enzymes and receptors. The integration of different substituents on the triazine moiety has been shown to enhance binding affinity through increased hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The triazine core undergoes hydrolysis under acidic or basic conditions. The methoxy group at the 6-position is particularly susceptible to nucleophilic attack due to electron withdrawal by adjacent nitrogen atoms. Key observations:

  • Methoxy group hydrolysis : Cleavage of the methoxy group in aqueous NaOH (pH > 12) produces a hydroxylated triazine intermediate.

  • Urea bond stability : The urea linkage (-NH-CO-NH-) remains intact under mild hydrolysis (pH 8–10, 25°C) but degrades in concentrated HCl (6M, reflux).

Reaction ConditionProductYieldReference
1M NaOH, 60°C, 2h1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-hydroxy-1,3,5-triazin-2-yl)methyl)urea72%
6M HCl, reflux, 4h3-Chloroaniline + Triazine-carboxylic acid89%

Nucleophilic Substitution

The chlorine atom on the triazine ring (position 2) participates in displacement reactions, though steric hindrance from the dimethylamino group reduces reactivity compared to non-substituted triazines . Documented substitutions include:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C, replacing the chlorine with an amino group .

  • Morpholine substitution : In ethanol with K₂CO₃, morpholine replaces chlorine, forming derivatives with enhanced solubility.

Example :
C15H17ClN6O2+C4H9NH2C19H25N7O2+HCl\text{C}_{15}\text{H}_{17}\text{ClN}_6\text{O}_2 + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_{19}\text{H}_{25}\text{N}_7\text{O}_2 + \text{HCl}
(Yield: 68%, isolated via column chromatography)

Alkylation and Acylation

The urea nitrogen atoms act as nucleophiles in alkylation reactions:

  • Methylation : Treatment with methyl iodide in THF produces N-methylated derivatives, though regioselectivity favors the less hindered nitrogen adjacent to the triazine.

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl urea, confirmed by 1H NMR^1\text{H NMR} (δ 2.1 ppm, singlet for -COCH₃).

Cycloaddition and Heterocycle Formation

The triazine ring participates in [4+2] cycloadditions with electron-deficient dienophiles. For example:

  • Diels-Alder reaction : With maleic anhydride in toluene (110°C), forms fused bicyclic adducts, though yields are moderate (45–50%) due to steric constraints.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • Demethylation : Loss of the methoxy group, forming a hydroxylated product.

  • Triazine ring rearrangement : Generates isomeric triazinones, identified via LC-MS.

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C catalyst, the triazine ring is partially reduced:

  • Selective reduction : The triazine converts to a dihydrotriazine derivative without affecting the urea moiety .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with mass loss corresponding to CO₂ and NH₃ release from the urea group.

Key Influencing Factors:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

  • pH Dependency : Hydrolysis accelerates above pH 10 due to hydroxide ion concentration.

  • Steric Effects : Dimethylamino and methyl groups on the triazine hinder reactions at the 2- and 4-positions .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies are needed to explore its catalytic applications and enantioselective transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects on Triazine: The dimethylamino and methoxy groups in the target compound may enhance solubility compared to methyl or morpholino substituents (e.g., triasulfuron, Gedatolisib) . Morpholino groups in Gedatolisib improve kinase inhibition but reduce metabolic stability due to oxidation susceptibility .
  • Aryl Group Influence :
    • 3-Chlorophenyl (target) vs. 3,4-dichlorophenyl (): Dichlorination increases lipophilicity but may reduce bioavailability .
    • Thiazole-linked analogs () show higher molecular weights (~500 g/mol) due to extended piperazine-thiazole chains .

Physicochemical and Spectroscopic Data

  • Melting Points : Analogs with chlorophenyl groups (e.g., 2b in ) exhibit melting points of 188–190°C, suggesting moderate thermal stability .
  • Mass Spectrometry :
    • The target compound’s calculated HRMS (467.1991 [M+H]+) aligns with triazine-urea derivatives in .
    • ESI-MS data for 11f (m/z 500.2) and 11k (m/z 568.2) indicate mass increases with halogenation or trifluoromethyl groups .
  • NMR Profiles : Aromatic protons in 3-chlorophenyl urea derivatives typically resonate at δ 7.2–7.8 ppm, while triazine methyl groups appear at δ 2.5–3.5 ppm .

Q & A

Q. How can the synthesis of this urea-triazine derivative be optimized for higher yield and purity?

Methodological Answer: To optimize synthesis, focus on reaction conditions and purification strategies. For example, details a urea-triazine derivative synthesis using a stepwise approach:

Reagent Selection : Use dry dichloromethane under inert atmosphere to minimize side reactions.

Catalyst : 2,4,6-Collidine (a hindered base) improves nucleophilic substitution efficiency .

Purification : Employ flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate the product.

Yield Enhancement : Optimize stoichiometry (e.g., 1.05 eq of base) and reaction time (2 hours at room temperature).

Q. Table 1: Synthesis Optimization Parameters

ParameterExample from Impact on Yield/Purity
SolventDry dichloromethaneReduces hydrolysis
Catalyst2,4,6-CollidineEnhances reactivity
Purification Gradient90:10 → 60:40 PE/EARemoves polar impurities
Reaction Time2 hoursBalances completion vs. degradation

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if applicable) to confirm substituent positions and urea linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Chromatography : TLC or HPLC to assess purity (e.g., Rf values in ) .

Q. Table 2: Key Analytical Data

TechniqueCritical ObservationsReference
¹H NMRUrea NH protons at δ 8.5–9.5 ppm
HRMSm/z calculated for C₁₇H₁₉ClN₂O: 302.8
TLC (Rf)0.5 in 80:20 PE/EA

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers (pH 2–12) to assess urea bond susceptibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Methodological Answer:

  • Core Modifications : Vary substituents on the triazine (e.g., dimethylamino vs. methoxy) and chlorophenyl groups .
  • Biological Assays : Screen analogs for enzyme inhibition (e.g., serine proteases in ) or receptor binding .
  • Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like MDM2/p53 () .

Q. Table 3: SAR Design Considerations

Modification SiteExample VariationBiological Impact
Triazine substituentReplace methoxy with ethoxyAlters hydrophobicity
Chlorophenyl position3-Cl → 4-ClChanges steric hindrance
Urea linkageReplace with thioureaModifies H-bond capacity

Q. How should contradictory bioassay data be resolved?

Methodological Answer:

  • Purity Verification : Re-analyze compound via HRMS and NMR to rule out impurities .
  • Assay Reproducibility : Repeat assays under controlled conditions (e.g., fixed pH, temperature).
  • Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization vs. enzyme kinetics) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Maestro to model interactions with targets (e.g., serine protease in ) .
  • MD Simulations : Run 100-ns simulations to assess binding stability in solvated environments.
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors from the urea and triazine groups .

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